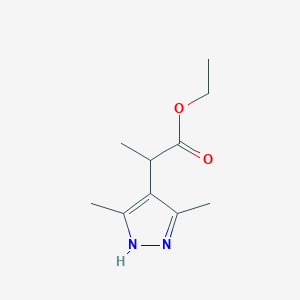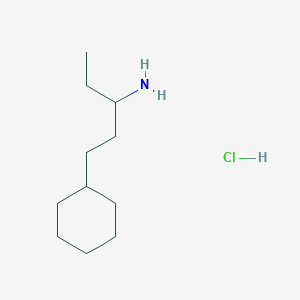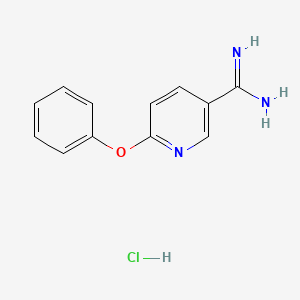![molecular formula C6H14Cl2N2O B1420925 2-Chlor-N-[2-(Dimethylamino)ethyl]acetamid-Hydrochlorid CAS No. 92384-34-4](/img/structure/B1420925.png)
2-Chlor-N-[2-(Dimethylamino)ethyl]acetamid-Hydrochlorid
Übersicht
Beschreibung
“2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride” is a chemical compound with the CAS Number: 92384-34-4 . It has a molecular weight of 201.1 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride . The InChI code is 1S/C6H13ClN2O.ClH/c1-9(2)4-3-8-6(10)5-7;/h3-5H2,1-2H3,(H,8,10);1H .
Chemical Reactions Analysis
This compound is often used as an intermediate in various chemical reactions. For instance, it acts as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 201.1 .
Wissenschaftliche Forschungsanwendungen
Zwischenprodukt der organischen Synthese
“2-Chlor-N-[2-(Dimethylamino)ethyl]acetamid-Hydrochlorid” wird häufig als Zwischenprodukt und Ausgangsreagenz für die organische Synthese verwendet . Es spielt eine entscheidende Rolle bei der Herstellung verschiedener organischer Verbindungen.
Synthese von Bepheniumhydroxynaphthoat
Diese Verbindung dient als Zwischenprodukt für die Synthese von Bepheniumhydroxynaphthoat . Bepheniumhydroxynaphthoat ist ein Anthelmintikum, das zur Behandlung von parasitären Wurminfektionen eingesetzt wird.
Synthese von Mepyramin
“this compound” wird bei der Synthese von Mepyramin verwendet , einem Antihistamin mit anticholinergen Eigenschaften, das zur Behandlung von allergischen Erkrankungen wie Heuschnupfen oder Urtikaria eingesetzt wird.
Synthese von Phenyltoloxamin
Diese Verbindung wird bei der Synthese von Phenyltoloxamin verwendet , einem Medikament, das typischerweise mit anderen Medikamenten kombiniert wird, um Linderung von mehreren Symptomen zu bieten.
Vorauflaufherbizide
Chloroacetamidderivate, wie z. B. “this compound”, werden auf ihre Verwendung in Vorauflaufherbiziden untersucht. Diese Herbizide werden zur Bekämpfung von Unkrautwachstum in verschiedenen landwirtschaftlichen und nichtlandwirtschaftlichen Umgebungen eingesetzt.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Wirkmechanismus
Target of Action
It is known to be a widely used intermediate and starting reagent for organic synthesis .
Mode of Action
It is known to be used in the synthesis of various compounds, suggesting that it may interact with its targets to form new chemical structures .
Result of Action
As an intermediate in organic synthesis, its effects would likely depend on the specific compounds it helps to produce .
Biochemische Analyse
Biochemical Properties
2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to act as an intermediate in the synthesis of several bioactive molecules, including bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine . The interactions between 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride and these biomolecules are primarily based on its ability to form covalent bonds with specific functional groups, leading to the formation of stable complexes.
Cellular Effects
The effects of 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of specific metabolites . Additionally, 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of target genes.
Molecular Mechanism
The molecular mechanism of action of 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride involves several key steps. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, through covalent interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the target enzyme. Additionally, 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride can change over time due to its stability and degradation properties. This compound is known to be relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that the effects of 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride on cellular function can vary depending on the duration of exposure and the specific experimental conditions used.
Dosage Effects in Animal Models
The effects of 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride in animal models vary with different dosages. At low doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been noted, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular function and overall health of the animal models.
Metabolic Pathways
2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic processes . Additionally, it can influence the levels of specific metabolites, leading to changes in the overall metabolic profile of the cells.
Transport and Distribution
The transport and distribution of 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride within specific tissues can influence its overall activity and function.
Subcellular Localization
The subcellular localization of 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride within specific subcellular regions can affect its interactions with biomolecules and its overall biochemical activity.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClN2O.ClH/c1-9(2)4-3-8-6(10)5-7;/h3-5H2,1-2H3,(H,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYPBANJILAMSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1420843.png)




![N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine](/img/structure/B1420852.png)

![Ethyl 4-methyl-2-[(2-methylquinolin-8-YL)oxy]-1,3-thiazole-5-carboxylate](/img/structure/B1420856.png)
![4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B1420858.png)

![4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1420862.png)

